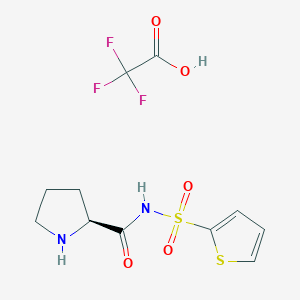
(R)-N-((S)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethyl)-2-methylpropane-2-sulfinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-N-((S)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethyl)-2-methylpropane-2-sulfinamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, including a pyrazole ring, a pyridine ring, and a sulfinamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-((S)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethyl)-2-methylpropane-2-sulfinamide typically involves multiple steps, including the formation of the pyrazole and pyridine rings, followed by the introduction of the sulfinamide group. One common synthetic route is as follows:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia.
Coupling of Pyrazole and Pyridine Rings: The pyrazole and pyridine rings can be coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Introduction of the Sulfinamide Group: The sulfinamide group can be introduced through the reaction of the intermediate compound with a sulfinyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of ®-N-((S)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethyl)-2-methylpropane-2-sulfinamide may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure high purity and cost-effectiveness.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfinamide group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the pyrazole and pyridine rings, potentially leading to the formation of dihydropyrazole and dihydropyridine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorine atom on the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines and thiols, often under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Dihydropyrazole and dihydropyridine derivatives.
Substitution: Amino and thiol-substituted derivatives.
科学研究应用
Chemistry
In chemistry, ®-N-((S)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethyl)-2-methylpropane-2-sulfinamide is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in the development of novel compounds.
Biology
In biology, this compound is studied for its potential biological activities, including its interactions with various enzymes and receptors. It serves as a lead compound in the development of new drugs and therapeutic agents.
Medicine
In medicine, ®-N-((S)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethyl)-2-methylpropane-2-sulfinamide is investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and inflammatory disorders. Its ability to modulate specific molecular targets makes it a promising candidate for drug development.
Industry
In industry, this compound is used in the synthesis of specialty chemicals and advanced materials. Its unique reactivity and structural features make it a valuable component in various industrial processes.
作用机制
The mechanism of action of ®-N-((S)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethyl)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
相似化合物的比较
Similar Compounds
- ®-N-((S)-1-(6-(4-Chloro-1H-pyrazol-1-yl)pyridin-3-yl)ethyl)-2-methylpropane-2-sulfinamide
- ®-N-((S)-1-(6-(4-Methyl-1H-pyrazol-1-yl)pyridin-3-yl)ethyl)-2-methylpropane-2-sulfinamide
- ®-N-((S)-1-(6-(4-Bromo-1H-pyrazol-1-yl)pyridin-3-yl)ethyl)-2-methylpropane-2-sulfinamide
Uniqueness
The uniqueness of ®-N-((S)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethyl)-2-methylpropane-2-sulfinamide lies in the presence of the fluorine atom on the pyrazole ring. This fluorine atom can significantly influence the compound’s reactivity, biological activity, and pharmacokinetic properties. Compared to its analogs with different substituents, the fluorine-containing compound may exhibit enhanced potency, selectivity, and metabolic stability.
属性
分子式 |
C14H19FN4OS |
|---|---|
分子量 |
310.39 g/mol |
IUPAC 名称 |
N-[(1S)-1-[6-(4-fluoropyrazol-1-yl)pyridin-3-yl]ethyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C14H19FN4OS/c1-10(18-21(20)14(2,3)4)11-5-6-13(16-7-11)19-9-12(15)8-17-19/h5-10,18H,1-4H3/t10-,21?/m0/s1 |
InChI 键 |
KWKZILLZNZXSBQ-LPOBJOOYSA-N |
手性 SMILES |
C[C@@H](C1=CN=C(C=C1)N2C=C(C=N2)F)NS(=O)C(C)(C)C |
规范 SMILES |
CC(C1=CN=C(C=C1)N2C=C(C=N2)F)NS(=O)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


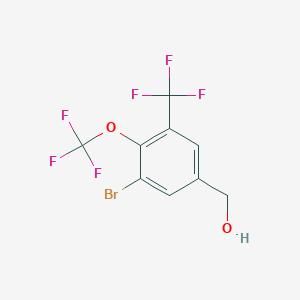
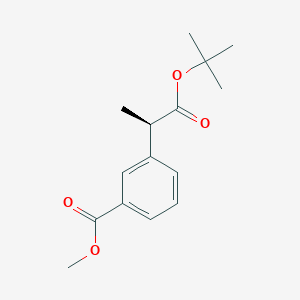

![Methyl 6-iodo-5-oxo-thiazolo[3,2-a]pyridine-7-carboxylate](/img/structure/B12865840.png)
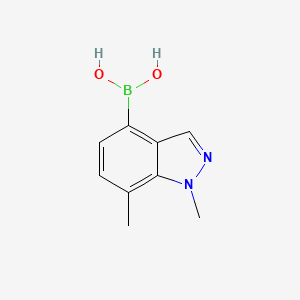
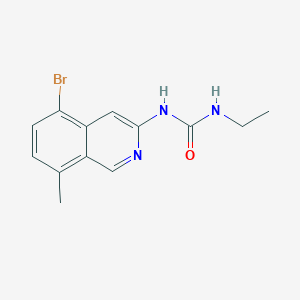
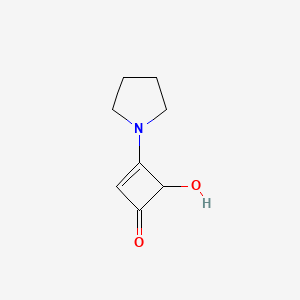
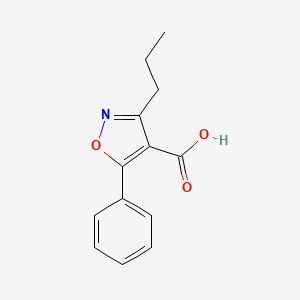
![3,5,7-Trimethylbenzo[c]isoxazole](/img/structure/B12865871.png)



![2-Chlorobenzo[d]oxazole-5-carbaldehyde](/img/structure/B12865891.png)
